molecular formula C11H17Cl2N3O2 B6185602 ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride CAS No. 2624138-84-5

ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride

Cat. No. B6185602
CAS RN: 2624138-84-5
M. Wt: 294.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride, also known as EAMPCD, is an organic compound with a wide range of applications in science and research. It is a white, crystalline solid that is soluble in water and other organic solvents. EAMPCD is used in a variety of laboratory experiments and has proven to be beneficial for a variety of scientific research applications.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as polymers and heterocycles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it has been used in the synthesis of organic dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is not fully understood. However, it is believed to be involved in the inhibition of enzymes involved in the biosynthesis of fatty acids. It is also believed to be involved in the inhibition of the activity of certain transporters, such as the Na+/K+ ATPase.
Biochemical and Physiological Effects
ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. It has also been shown to have an inhibitory effect on the activity of certain transporters, such as the Na+/K+ ATPase. In addition, it has been shown to have an inhibitory effect on the activity of certain proteins, such as proteases and phospholipases.

Advantages and Limitations for Lab Experiments

Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in a pure form. It is also relatively stable and can be stored for long periods of time without degradation. A limitation is that it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride are numerous and there are many potential future directions for research. One potential direction is to explore the effects of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride on other proteins and enzymes. Another potential direction is to explore the effects of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride on other biochemical and physiological processes, such as cell signaling pathways. Additionally, further research could be done to explore the potential therapeutic applications of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride, such as in the treatment of various diseases.

Synthesis Methods

Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is synthesized by reacting ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate with hydrochloric acid in aqueous solution. The reaction is carried out at room temperature and the product is purified by recrystallization. The purity of the product can be determined by thin-layer chromatography and the melting point can be determined by differential scanning calorimetry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl 3-bromopropionate to form ethyl 2-(3-bromopropionyl)-6-methylpyrimidine-4-carboxylate, which is then reacted with sodium azide to form ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate. The final step involves the reaction of the product with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl 3-bromopropionate", "sodium azide", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-amino-4,6-dimethylpyrimidine with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate to form ethyl 2-(3-bromopropionyl)-6-methylpyrimidine-4-carboxylate.", "Step 2: Reaction of ethyl 2-(3-bromopropionyl)-6-methylpyrimidine-4-carboxylate with sodium azide in the presence of a solvent such as dimethylformamide to form ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate.", "Step 3: Reaction of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate with hydrochloric acid to form ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride." ] }

CAS RN

2624138-84-5

Product Name

ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride

Molecular Formula

C11H17Cl2N3O2

Molecular Weight

294.2

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.